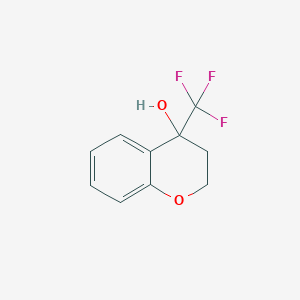
4-(trifluorometil)-3,4-dihidro-2H-1-benzopiran-4-ol
Descripción general
Descripción
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound that belongs to the class of benzopyransThe trifluoromethyl group is known for its high electronegativity and ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol has a wide range of applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol can be achieved through various methods. One common approach involves the radical trifluoromethylation of benzopyran derivatives. This method typically employs trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) . The reaction is driven by visible light, which generates trifluoromethyl radicals that subsequently react with the benzopyran substrate.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Análisis De Reacciones Químicas
Types of Reactions
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to modify the benzopyran ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoromethyl sulfonic acid (CF3SO3H) and trifluoromethyl lithium (CF3Li) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one, while reduction may produce 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran .
Mecanismo De Acción
The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the benzopyran ring.
4-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group attached to a benzene ring with an aldehyde functional group.
Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage.
Uniqueness
4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of both the trifluoromethyl group and the benzopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9/h1-4,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLBGSVRUHFJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


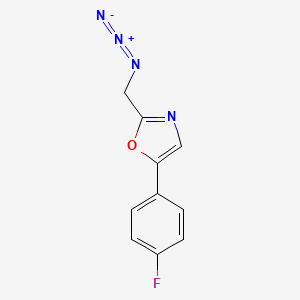
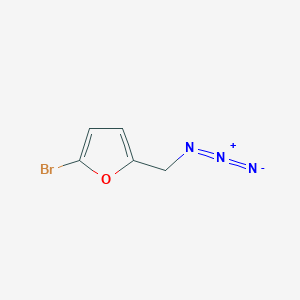
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
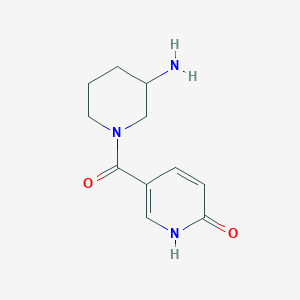
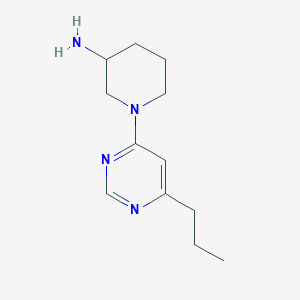
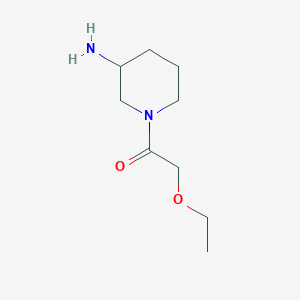
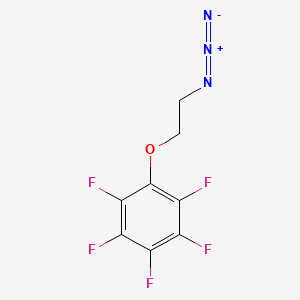
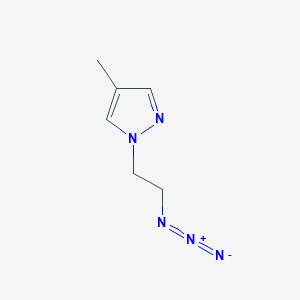
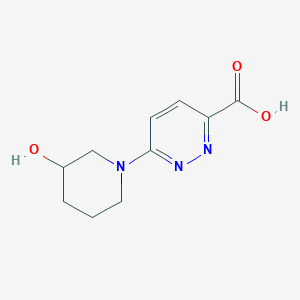
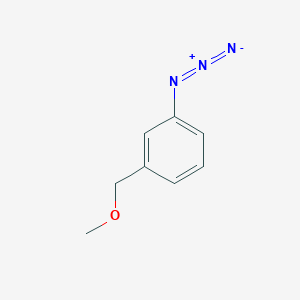
![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
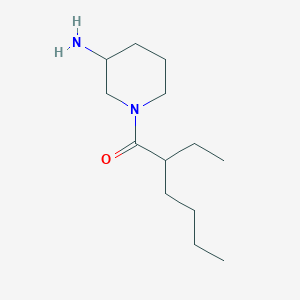
![3-[2-(Dimethylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B1464423.png)
![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
